molecular formula C12H16N2O B11806371 4-(3-Methyl-5-vinylpyridin-2-yl)morpholine

4-(3-Methyl-5-vinylpyridin-2-yl)morpholine

Cat. No.: B11806371
M. Wt: 204.27 g/mol
InChI Key: SFXRQHZRPJCGHH-UHFFFAOYSA-N
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Description

4-(3-Methyl-5-vinylpyridin-2-yl)morpholine is a heterocyclic compound that features a morpholine ring attached to a pyridine ring with a vinyl and methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-5-vinylpyridin-2-yl)morpholine typically involves the coupling of a morpholine derivative with a pyridine derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of morpholine with a halogenated pyridine derivative under palladium catalysis . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-5-vinylpyridin-2-yl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The methyl and vinyl groups can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

4-(3-Methyl-5-vinylpyridin-2-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Methyl-5-vinylpyridin-2-yl)morpholine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The vinyl group can participate in covalent bonding with target proteins, while the pyridine and morpholine rings can engage in hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methyl-5-vinylpyridin-2-yl)morpholine is unique due to the specific positioning of the methyl and vinyl groups on the pyridine ring, which can influence its reactivity and binding properties. This structural uniqueness can lead to distinct biological activities and applications compared to other morpholine derivatives.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

4-(5-ethenyl-3-methylpyridin-2-yl)morpholine

InChI

InChI=1S/C12H16N2O/c1-3-11-8-10(2)12(13-9-11)14-4-6-15-7-5-14/h3,8-9H,1,4-7H2,2H3

InChI Key

SFXRQHZRPJCGHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCOCC2)C=C

Origin of Product

United States

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